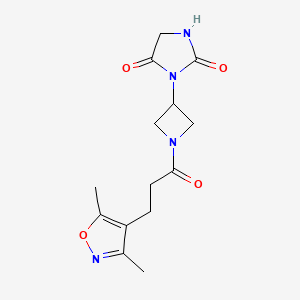

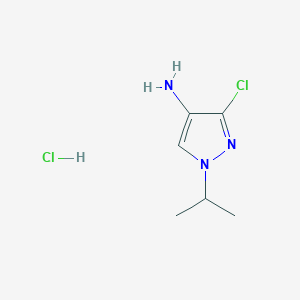

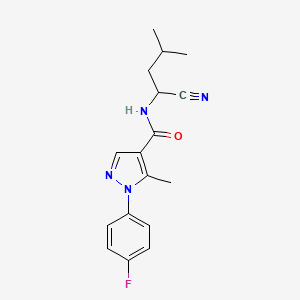

![molecular formula C19H18N2O3S2 B2400483 Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate CAS No. 1021039-63-3](/img/structure/B2400483.png)

Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Benzothiazoles have been synthesized and evaluated for anti-tubercular activity .

Synthesis Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The aromaticity of benzothiazole is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Synthesis and Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs , including compounds structurally similar to Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate, have been synthesized and evaluated for their antitumor activity. These compounds were tested in vitro against 60 human tumor cell lines by the National Cancer Institute (NCI), displaying potential anticancer activity. Specifically, one analog exhibited significant activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, demonstrating a broad spectrum of activity across all tumor cell lines tested (El-Subbagh, Abadi, & Lehmann, 1999).

Photophysical and Singlet Oxygen Activation Properties

Ethyl 2-Arylthiazole-5-carboxylates were synthesized and their photophysical properties studied, alongside their ability to activate singlet oxygen. The compounds showed fluorescence, potentially due to dual emission from different excited states, and were tested as singlet oxygen sensitizers. This suggests their potential application in photo-oxidative processes, highlighting their interesting photophysical characteristics and their role as functional materials in singlet oxygen activation (Amati et al., 2010).

Mécanisme D'action

While the specific mechanism of action for your compound is not available, benzothiazole derivatives have been found to exhibit anti-tubercular activity . Molecular docking studies suggest that some benzothiazole derivatives bind to the catalytic site of the enzyme ATP Phosphoribosyltransferase (HisG), which might be attributed to their anti-TB potential .

Propriétés

IUPAC Name |

ethyl 2-(3-phenylsulfanylpropanoylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-2-24-18(23)13-8-9-15-16(12-13)26-19(20-15)21-17(22)10-11-25-14-6-4-3-5-7-14/h3-9,12H,2,10-11H2,1H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGSTXCUOJFKLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

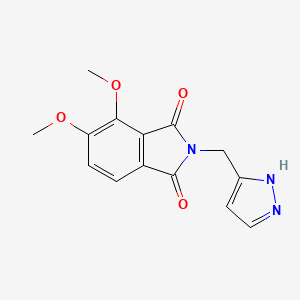

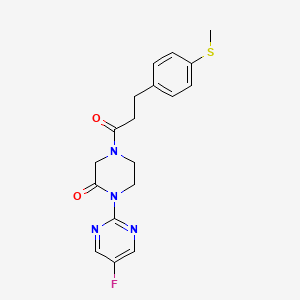

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)

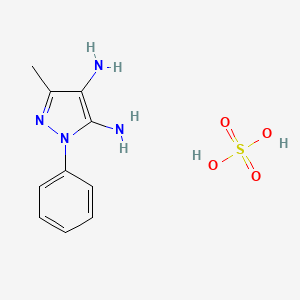

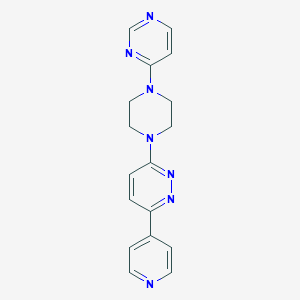

![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)

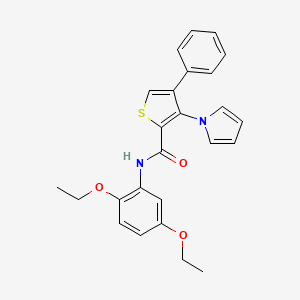

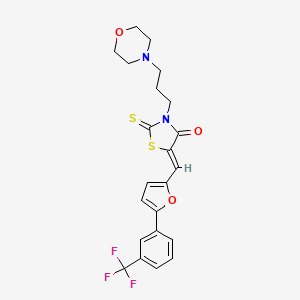

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2400423.png)